Ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate
Description
Ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate is a substituted α-cyanoacrylate ester featuring a 3-chlorophenyl group at the β-position. Such compounds are typically synthesized via condensation reactions between substituted acetophenones and cyanoacetate esters, often catalyzed by ammonium acetate and acetic acid . These α-cyanoacrylates are valuable intermediates in organic synthesis, particularly for constructing heterocyclic systems or bioactive molecules .
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
ethyl (E)-3-(3-chlorophenyl)-2-cyanobut-2-enoate |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)12(8-15)9(2)10-5-4-6-11(14)7-10/h4-7H,3H2,1-2H3/b12-9+ |
InChI Key |
XVDQGRBZCSVHQH-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C1=CC(=CC=C1)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC(=CC=C1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate typically involves the reaction of ethyl acetoacetate with 3-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of a cyano group to the resulting intermediate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate involves its interaction with molecular targets through its functional groups. The ester and cyano groups can participate in various chemical reactions, while the chlorophenyl group can interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate (hypothetical data inferred from analogues) with its closest structural analogues:
Notes:
- Substituent Position Effects : The 4-chloro derivative (evidence 5) exists as an oil, whereas the 4-bromo analogue (evidence 6) crystallizes with a defined melting point (81–82°C). This suggests that bulkier halogens (Br vs. Cl) enhance crystallinity due to increased molecular weight and intermolecular interactions .
- Spectroscopic Trends: The IR spectrum of the 4-chloro derivative confirms the presence of cyano (2222 cm⁻¹) and ester carbonyl (1747 cm⁻¹) groups, consistent with α-cyanoacrylate frameworks .
Hydrogen Bonding and Crystal Packing
While direct crystallographic data for the title compound are unavailable, evidence 4 highlights the role of hydrogen bonding in stabilizing molecular aggregates. For example, the 4-bromo derivative’s solid-state structure likely involves C≡N⋯H or C=O⋯H interactions, influencing its melting point and density .
Biological Activity
Ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a cyano group () and a chlorophenyl substituent, which contribute to its reactivity and biological properties. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The cyano group acts as an electrophile, allowing it to participate in nucleophilic reactions with biological molecules. Additionally, the chlorophenyl group enhances binding affinity to various receptors and enzymes, potentially modulating their activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
This compound has also shown promising anticancer activity in several studies. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a lead compound for cancer therapy.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HEPG-2 (Liver) | 8.0 |
| DLD-1 (Colon) | 6.5 |
The cytotoxicity was assessed using standard MTT assays, where lower IC50 values indicate higher potency against cancer cells.
Case Studies
- Study on Anticancer Properties : A study published in Acta Chimica Slovena evaluated the synthesis and anticancer activity of ethyl derivatives similar to this compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against human cancer cell lines, supporting the hypothesis that structural modifications can significantly influence biological activity .
- Antimicrobial Evaluation : In another study, the antimicrobial efficacy of various substituted cyano compounds was assessed. This compound was among those tested, showing effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
